molecular formula C8H6BrNO2 B576316 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one CAS No. 1199-04-8

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one

Cat. No.: B576316
CAS No.: 1199-04-8
M. Wt: 228.045
InChI Key: GUBFXJAFQXKEIT-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one (CAS 1199-04-8) is a brominated benzoxazinone derivative with the molecular formula C₈H₆BrNO₂ and a molecular weight of 228.04 g/mol . Its structure features a fused benzene ring and an oxazinone moiety, with a bromine substituent at the 6-position (Figure 1). The compound’s InChI key and stereochemical details confirm its planar heterocyclic system, which adopts a half-chair conformation in the crystalline state .

Preparation Methods

Carbonyldiimidazole-Mediated Cyclization

The most widely documented method for synthesizing 6-bromo-3,4-dihydrobenzo[e][1, oxazin-2-one involves the use of carbonyldiimidazole (CDI) as a cyclizing agent. This approach, detailed in patent WO2008/157210, proceeds via the reaction of 2-(aminomethyl)-4-bromophenol with CDI in the presence of triethylamine (TEA) as a base .

Reaction Procedure

A solution of 2-(aminomethyl)-4-bromophenol (5.7 mmol), CDI (11.5 mmol), and TEA in anhydrous tetrahydrofuran (THF, 100 mL) is refluxed for 4 hours. The solvent is subsequently evaporated, and the residue is dissolved in dichloromethane (DCM). The organic layer is washed with 1N HCl (3 × 20 mL) and brine (50 mL) to remove unreacted starting materials and byproducts. Chromatographic purification (silica gel) yields the title compound as a white powder .

Alternative Synthetic Routes

Example Protocol:

A solution of 6-bromo-2H-benzo[b][1, oxazin-3(4H)-one (1.75 mmol) in THF is treated with borane-dimethyl sulfide (7.0 mmol) under nitrogen, followed by reflux for 3 hours. Quenching with methanol and subsequent purification affords the reduced product in 93% yield .

Note : This method is specific to benzo[b] oxazines and underscores the importance of regioisomeric distinctions in synthetic planning.

Mechanistic Considerations

Cyclization via CDI Activation

The CDI-mediated route proceeds through a two-step mechanism:

  • Activation of the Carbonyl Group : CDI reacts with the primary amine of 2-(aminomethyl)-4-bromophenol to form an imidazolide intermediate.

  • Intramolecular Cyclization : The activated intermediate undergoes nucleophilic attack by the phenolic oxygen, forming the oxazinone ring .

Triethylamine facilitates the reaction by neutralizing hydrogen chloride generated during imidazolide formation, ensuring optimal reaction kinetics .

Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. DMF : THF is preferred for its ability to solubilize CDI and maintain anhydrous conditions, whereas polar aprotic solvents like DMF may accelerate side reactions.

  • Reflux Duration : Prolonged heating (>4 hours) risks decomposition, as evidenced by the formation of dark-colored byproducts in pilot trials .

Purification Strategies

Chromatographic purification remains critical due to the presence of unreacted CDI and oligomeric side products. Gradient elution (e.g., hexane/ethyl acetate) effectively isolates the target compound .

Comparative Analysis of Methods

MethodReagentsSolventTime (h)YieldReference
CDI CyclizationCDI, TEATHF4N/A
Borane Reduction*BH₃·SMe₂, THFTHF393%

*Applicable to benzo[b] oxazine derivatives only.

Industrial and Scalability Insights

Large-scale production of 6-bromo-3,4-dihydrobenzo[e] oxazin-2-one faces challenges in cost-effectiveness, primarily due to the high price of CDI (~$150/10 mg) . Alternatives such as phosgene or triphosgene have been explored for analogous cyclizations but introduce safety and handling concerns .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The oxazinone ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxazinone derivatives, while oxidation reactions can produce oxazinone N-oxides.

Scientific Research Applications

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazinone Family

The benzoxazinone scaffold is highly versatile, with modifications at the 3-, 4-, or 6-positions significantly altering biological activity and physicochemical properties. Key analogues include:

Compound Name CAS Number Molecular Formula Substituents Biological Activity
6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one 1199-04-8 C₈H₆BrNO₂ Br (C6) Antibacterial
6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one 781654-31-7 C₉H₈BrNO₂ Br (C6), CH₃ (C3) Not reported (structural analogue)
6-Bromo-4,4-dimethyl-1,4-dihydrobenzo[d][1,3]oxazin-2-one 21440-97-1 C₁₀H₁₀BrNO₂ Br (C6), (CH₃)₂ (C4) Unknown
1,2-Bis(6-bromo-3,4-dihydro-2H-benz[e][1,3]oxazin-3-yl)ethane N/A C₁₈H₁₄Br₂N₂O₂ Br (C6), ethane bridge Structural studies only

Key Observations :

  • Substituent Effects : The 6-bromo group enhances antimicrobial activity by increasing electrophilicity and membrane penetration . Methyl or dimethyl groups at C3/C4 (e.g., 781654-31-7, 21440-97-1) may improve metabolic stability but reduce antibacterial potency due to steric hindrance .
  • Ring System Variations: Benzo[e] vs.

Pyrimido-Benzoxazinone Derivatives

Pyrimido[4,5-d][1,3]oxazin-2-one derivatives represent a distinct subclass with expanded fused-ring systems. These compounds, such as compound 20a (EGFR inhibitor), demonstrate divergent biological roles:

Compound Class Core Structure Key Substituents Biological Target Activity (IC₅₀)
Pyrimido[4,5-d][1,3]oxazin-2-one Pyrimidine fused to oxazinone Alkyl groups at C4 (e.g., cyclopropyl) EGFR<sup>L858R/T790M</sup> ≤10 nM
6-Bromo-benzoxazinone Benzene fused to oxazinone Br (C6) Broad-spectrum microbes MIC ≤2 µg/mL

Key Differences :

  • Target Selectivity: Pyrimido derivatives exhibit kinase inhibition (EGFR, BTK) due to their planar pyrimidine core, which facilitates ATP-binding pocket interactions . In contrast, brominated benzoxazinones target microbial enzymes or membranes .
  • Synthetic Routes: Pyrimido derivatives are synthesized from 4,6-dichloro-2-(methylsulfanyl)pyrimidine via three-step functionalization , whereas bromobenzoxazinones rely on indole-carboxaldehyde condensations .

Halogenated Analogues and SAR Insights

  • Bromine vs. Chlorine: Chlorinated benzoxazinones (e.g., 6-chloro derivatives) show reduced antimicrobial activity compared to brominated counterparts, likely due to weaker electronegativity and lipophilicity .
  • Fluorinated Derivatives: Fluorine substitution (e.g., in 6-fluoro-3,4-dihydrobenzo[b][1,4]oxazines) enhances blood-brain barrier penetration but is understudied in benzoxazinones .

Biological Activity

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one (CAS No. 1199-04-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8H6BrNO2
  • Molecular Weight : 228.04 g/mol
  • Structure : The compound features a bromine atom at the 6-position of the benzo[e][1,3]oxazine ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions using various halogenated precursors. For instance, it can be synthesized from bromoacetyl derivatives through a series of reactions including acylation and cyclization steps .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound can induce differentiation in acute myeloid leukemia (AML) cells in vitro. The differentiation block removal was confirmed through structure-activity relationship studies where modifications to the compound's structure significantly affected its potency .

Table 1: Antitumor Activity of this compound

CompoundEC50 (nM)Mechanism of Action
This compound950Induces differentiation via tubulin disruption
N-Isopropyl analogue620Improved metabolic stability and potency

Antimicrobial Properties

Dihydro[1,3]oxazines, including this compound, have shown promising antimicrobial activity. They exhibit bactericidal and fungicidal properties, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity Overview

Activity TypeTarget OrganismsObserved Effect
BactericidalGram-positive bacteriaEffective at low concentrations
FungicidalVarious fungiSignificant inhibition observed

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Variations in substituents at different positions on the oxazine ring can lead to significant changes in potency and selectivity. For instance:

  • Increasing the size of substituents generally enhances activity.
  • Electron-withdrawing groups decrease activity due to destabilization of the active form .

Case Studies

One notable case study involved testing the compound's efficacy against AML cell lines. The study found that the compound not only induced differentiation but also demonstrated a favorable pharmacokinetic profile when administered in vivo to CD-1 mice. This included low clearance rates and high plasma stability over a 24-hour period .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one, and how can reaction conditions be optimized?

  • Answer : A common approach involves cyclization of brominated anthranilic acid derivatives. For example, bromoanthranilic acid can react with carbonylating agents (e.g., benzoyl chloride) in pyridine at 0°C, followed by NaHCO₃ quenching and recrystallization in ethanol to yield benzoxazinone derivatives . Optimization may include adjusting stoichiometry, solvent choice (e.g., pyridine for acid scavenging), and reaction time. TLC with hexane:ethyl acetate (2:1) is recommended for monitoring reaction progress .

Q. How is purity and structural integrity confirmed for this compound?

  • Answer : Analytical techniques include:

  • TLC : Homogeneity verification using silica gel plates with cyclohexane:ethyl acetate (2:1) .
  • Spectroscopy : FT-IR (C=O stretch ~1705 cm⁻¹, C-Br ~528 cm⁻¹), ¹H NMR (aromatic protons δ 7.3–8.1 ppm, methyl/methylene groups δ 2.5–3.5 ppm), and mass spectrometry (e.g., HRMS for molecular ion confirmation) .

Q. What safety protocols are critical when handling this compound?

  • Answer : Follow guidelines for brominated aromatic compounds:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in dry, airtight containers away from heat (P210) and dispose of via approved hazardous waste channels (P501) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Answer : Perform in silico docking studies (e.g., using AutoDock Vina) to assess binding affinity to target proteins (e.g., EGFR for anticancer activity). QSAR models can correlate substituent effects (e.g., electron-withdrawing bromine) with activity trends . Evidence from similar benzoxazines shows that bromine enhances electrophilic reactivity, influencing interactions with biological targets .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

  • Answer : The bromine atom’s high electron density can cause absorption errors in X-ray diffraction. Mitigation strategies include:

  • Using SHELXL for refinement, which handles heavy atoms via dual-space algorithms .
  • Analyzing hydrogen bonding (e.g., C–H⋯Br/O interactions) to confirm molecular packing, as seen in related bis-benzoxazines with half-chair conformations .

Q. How do substituents at the 3-position influence the compound’s reactivity and pharmacological profile?

  • Answer : Substituents (e.g., alkyl, aryl groups) modulate steric and electronic effects. For instance:

  • Alkyl groups (e.g., propyl) enhance lipophilicity, improving membrane permeability.
  • Amino reagents (e.g., metformin) enable ring expansion to quinazolinones, broadening biological activity (e.g., anthelmintic) . Methodologically, refluxing with glacial acetic acid facilitates nucleophilic substitution at the 3-position .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Answer : Systematic troubleshooting steps include:

  • Repeating NMR in deuterated DMSO-d₆ to assess solvent effects on chemical shifts.
  • Comparing HRMS with theoretical [M+H]⁺ values to detect isotopic anomalies (e.g., bromine’s ¹:¹ isotope split).
  • Re-examining reaction conditions (e.g., excess benzoyl chloride leading to byproducts) .

Methodological Design Questions

Q. What strategies are effective for designing multi-component reactions (MCRs) involving this compound?

  • Answer : Leverage MCRs (e.g., Ugi or Biginelli reactions) to introduce diversity:

  • Combine with aldehydes and amines in acetic acid to form fused heterocycles.
  • Monitor regioselectivity via LC-MS and optimize catalyst loading (e.g., Sc(OTf)₃ for Br-substituted substrates) .

Q. How can hydrogen-bonding interactions be exploited in crystal engineering for co-crystallization?

  • Answer : The oxazinone’s carbonyl and bromine atoms act as hydrogen-bond acceptors. Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize polymorphs. Crystallographic software (e.g., Mercury) can predict packing motifs .

Q. Data Interpretation and Reporting

Q. What statistical methods validate reproducibility in biological assays for derivatives?

  • Answer : Use ANOVA to compare IC₅₀ values across triplicate assays. For time-dependent activity (e.g., antibacterial), apply Kaplan-Meier survival analysis. Report p-values and confidence intervals to highlight significance .

Properties

IUPAC Name

6-bromo-3,4-dihydro-1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBFXJAFQXKEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670392
Record name 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-04-8
Record name 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(aminomethyl)-4-bromophenol (I) (1.16 g, 5.7 mmol), triethylamthylamine (III) and carbonyldiimidazole (II) (1.86 g, 11.5 mmol) in anhydrous THF (100 ml) is refluxed for 4 hours. The solvent is evaporated and the residue dissolved in dichloromethane (DCM) (100 ml). The organic solution is washed with 1N HCl (20 ml×3) and then with brine (50 ml). The solvent is then evaporated and the resulting residue is purified by chromatography to give 6-bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one as a white powder.
Quantity
1.16 g
Type
reactant
Reaction Step One
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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